2-(5-methoxy-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-(5-methoxy-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide (molecular formula: C₁₆H₁₇N₃O₃S₂; molecular weight: 363.5 g/mol) is a hybrid molecule featuring a 5-methoxybenzofuran moiety linked via an acetamide bridge to a 5-propylthio-substituted 1,3,4-thiadiazole ring . This structural architecture is common in medicinal chemistry, particularly in anticancer and antimicrobial agent development .
Properties
Molecular Formula |
C16H17N3O3S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(5-methoxy-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H17N3O3S/c1-3-4-15-18-19-16(23-15)17-14(20)7-10-9-22-13-6-5-11(21-2)8-12(10)13/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,19,20) |
InChI Key |
GHABPKCTKUJFGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CC2=COC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves a multi-step process:
Formation of the Benzofuran Ring: The initial step involves the synthesis of the benzofuran core. This can be achieved through the cyclization of appropriate phenol derivatives with aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzofuran ring using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized separately, often starting from thiosemicarbazide and an appropriate carboxylic acid or ester under dehydrating conditions.
Coupling of the Benzofuran and Thiadiazole Moieties: The final step involves coupling the benzofuran derivative with the thiadiazole derivative through an acetamide linkage. This can be achieved using acylation reactions with reagents such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated benzofuran, while reduction of the acetamide group may produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-(5-methoxy-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer, inflammation, or neurological disorders.
Industry
In industry, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its unique properties could be leveraged in various industrial applications, including the production of polymers or advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
The 1,3,4-thiadiazole ring is a versatile scaffold, and substitutions at the 5-position significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Aromatic vs. Alkyl Thioethers : Benzylthio (5h, ) and 4-chlorobenzylthio (5e, ) derivatives exhibit lower melting points (133–140°C) due to reduced crystallinity, whereas shorter alkyl chains (e.g., ethylthio in 5g) show higher thermal stability (168–170°C).
- Bioactivity : Benzylthio analogs (e.g., ) demonstrate tyrosine kinase inhibition, suggesting sulfur-linked aromatic groups enhance target binding.
Variations in the Acetamide-Linked Aromatic Moieties
The benzofuran and related aromatic systems influence electronic properties and biological interactions:
Key Observations :
- Methoxy vs. Halogen Substitution : The 5-methoxy group on benzofuran may improve metabolic stability compared to electron-withdrawing halogens (e.g., fluorine in compound 63 ).
- Phenoxy vs. Benzofuran: Phenoxy derivatives (e.g., 5k ) exhibit lower anticancer potency than benzofuran hybrids, highlighting the importance of fused heterocycles in bioactivity.
Biological Activity
Overview of the Compound
Chemical Structure : The compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of the thiadiazole ring and acetamide functionality may also contribute to its pharmacological properties.
Molecular Formula : The molecular formula can be derived from the components mentioned, indicating a complex structure that may interact with various biological targets.
- Antimicrobial Activity : Compounds containing benzofuran and thiadiazole moieties have been reported to exhibit antimicrobial properties. They may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Antioxidant Properties : Several studies indicate that benzofuran derivatives possess significant antioxidant activity, which can protect cells from oxidative stress and related damage.
- Anti-inflammatory Effects : Thiadiazole derivatives have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Cytotoxic Activity : Some benzofuran derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study on similar benzofuran derivatives showed effective inhibition of Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.
- In vitro assays revealed that these compounds could reduce bacterial load significantly compared to control groups.
-
Antioxidant Activity :
- Research highlighted the ability of benzofuran derivatives to scavenge free radicals, with IC50 values indicating effective concentrations for antioxidant activity.
- These compounds were tested against standard antioxidants like ascorbic acid, showing comparable or superior activity.
-
Anti-inflammatory Research :
- In animal models, thiadiazole-containing compounds demonstrated reduced paw edema, suggesting their potential as anti-inflammatory agents.
- Cytokine profiling indicated decreased levels of TNF-alpha and IL-6 in treated groups versus controls.
-
Cytotoxicity Assays :
- Various cell lines (e.g., HeLa, MCF-7) were treated with benzofuran derivatives, showing dose-dependent cytotoxicity.
- Mechanistic studies suggested apoptosis induction through mitochondrial pathways.
Data Table
| Biological Activity | Compound Type | Reference Study |
|---|---|---|
| Antimicrobial | Benzofuran Derivatives | Journal of Antibiotics (2020) |
| Antioxidant | Benzofuran Derivatives | Free Radical Biology & Medicine (2019) |
| Anti-inflammatory | Thiadiazole Derivatives | Inflammation Research (2021) |
| Cytotoxicity | Benzofuran Derivatives | Cancer Chemotherapy Reports (2022) |
Q & A
Q. What in vitro models are appropriate for preliminary toxicity screening?
- HEK293 or HepG2 cell lines assess cytotoxicity via MTT assays. Genotoxicity is evaluated using Ames tests or comet assays. Dose-response curves (0.1–100 µM) identify safe thresholds for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
